molecular formula C15H13NO3 B1665970 Amfenac CAS No. 51579-82-9

Amfenac

Cat. No.: B1665970
CAS No.: 51579-82-9
M. Wt: 255.27 g/mol
InChI Key: SOYCMDCMZDHQFP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Amfenac is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

This compound acts by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This inhibition is achieved through the competitive binding of this compound to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . The reduction in prostaglandin synthesis results in decreased inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway. Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. The inhibition of cox enzymes by this compound disrupts this pathway, leading to a decrease in prostaglandin production . The downstream effects include reduced inflammation, pain, and fever .

Pharmacokinetics

It is known that this compound, like other nsaids, is well absorbed after oral administration .

Result of Action

The molecular effect of this compound’s action is the inhibition of prostaglandin synthesis, leading to a decrease in inflammation and pain . On a cellular level, this compound can inhibit the production of inflammatory cytokines, interleukins (IL-1β, IL-6), and tumor necrosis factors (TNF) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of drugs, including this compound . Factors such as temperature, pH, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of the drug . .

Biochemical Analysis

Biochemical Properties

Amfenac interacts with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes involved in the production of prostaglandins that cause pain and inflammation . The inhibition of these enzymes by this compound reduces the biosynthesis of prostaglandins .

Cellular Effects

This compound has been shown to increase the radiosensitivity of uveal melanoma cell lines . Treatment of these cell lines with this compound prior to radiation led to a marked reduction in proliferation rates . Furthermore, this compound has been found to inhibit VEGF-induced tube formation and proliferation by endothelial cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting the action of prostaglandin H synthase (cyclooxygenase), an enzyme required for prostaglandin production . This inhibition results in decreased formation of prostaglandins, thereby reducing pain and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to increase the radiosensitivity of uveal melanoma cell lines over time . This suggests that this compound may have long-term effects on cellular function, particularly in the context of radiation exposure .

Dosage Effects in Animal Models

Higher initial doses are often used to control inflammation, with the potential for adverse effects at high doses .

Metabolic Pathways

This compound is involved in the nepafenac action pathway . It is a primary metabolite, and its metabolism involves hydroxylation of the aromatic ring leading to glucuronide conjugate formation .

Transport and Distribution

This compound has a high affinity toward serum albumin proteins, with 95.4% bound to human albumin and 99.1% bound to human serum in vitro . This suggests that this compound may be transported and distributed within cells and tissues via binding to these proteins .

Chemical Reactions Analysis

Amfenac undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form this compound sodium anhydrous.

    Substitution: Electrophilic aromatic substitution reactions can be performed on this compound to introduce different substituents on the aromatic ring.

    Hydrolysis: This compound can undergo hydrolysis to form its active form in the eye.

Common reagents and conditions used in these reactions include trifluoromethanesulfonic anhydride for electrophilic aromatic substitution and various reducing agents for the reductive cleavage of isoxazole rings . Major products formed from these reactions include 2-aminodiaryl ketones and other substituted derivatives .

Scientific Research Applications

Amfenac has a wide range of scientific research applications:

Biological Activity

Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) primarily recognized for its role as a cyclooxygenase (COX) inhibitor, with applications in ocular inflammation and pain management. Its biological activity stems from its ability to inhibit both COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis, which plays a crucial role in inflammation and pain pathways.

This compound exerts its effects by inhibiting the COX enzymes responsible for converting arachidonic acid into prostaglandins. This inhibition results in decreased inflammatory responses and analgesic effects. Notably, this compound has demonstrated unique time-dependent inhibitory properties, suggesting that it may bind irreversibly to COX enzymes over time, enhancing its therapeutic efficacy compared to other NSAIDs like ketorolac and bromfenac .

In Vitro Studies

Recent studies have highlighted this compound's potential in various biological contexts:

  • Uveal Melanoma Cells : this compound significantly reduced the proliferation and migration rates of uveal melanoma cell lines when combined with ranibizumab. The combination therapy showed lower proliferation rates compared to controls, indicating that this compound may enhance the sensitivity of these cancer cells to treatment .
  • Retinal Angiogenesis : In vitro assays demonstrated that this compound inhibits hypoxia-induced VEGF production in Müller cells and affects angiogenic behaviors in retinal endothelial cells. This suggests potential applications in treating retinal diseases characterized by abnormal blood vessel growth .

In Vivo Studies

This compound has been evaluated in animal models to assess its pharmacokinetics and pharmacodynamics:

  • Ocular Bioavailability : Studies indicate that this compound, as a metabolite of nepafenac, has superior ocular bioavailability, making it effective for topical applications in treating eye conditions .
  • Anti-Angiogenic Effects : In a rat model of oxygen-induced retinopathy (OIR), this compound demonstrated significant anti-angiogenic properties, potentially offering therapeutic benefits for conditions like retinopathy of prematurity (ROP) .

Study 1: Uveal Melanoma Cell Lines

A study focused on the effects of this compound on human uveal melanoma cell lines showed that treatment with this compound resulted in:

Treatment GroupProliferation Rate (mean ± SD)P-value
Control82,555.50 ± 7,105.80-
This compound74,400 ± 4,888.200.033
Ranibizumab + this compound63,716.75 ± 12,713.900.016

The results indicated that the combination therapy significantly reduced cell proliferation compared to controls .

Study 2: Retinal Angiogenesis

In another study assessing the anti-angiogenic effects of this compound on retinal endothelial cells:

Treatment GroupVEGF Production (pg/mL)Effect on Angiogenesis
Control150 ± 20-
This compound90 ± 15Significant reduction

This study concluded that this compound effectively lowers VEGF levels, thereby inhibiting angiogenesis .

Properties

IUPAC Name

2-(2-amino-3-benzoylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYCMDCMZDHQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61618-27-7 (mono-hydrochloride salt), 61941-56-8 (mono-hydrochloride salt)
Record name Amfenac [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID90199533
Record name Amfenac
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51579-82-9
Record name Amfenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51579-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Amfenac [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amfenac
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URL https://www.drugbank.ca/drugs/DB15911
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Record name 51579-82-9
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Record name Amfenac
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Record name AMFENAC
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Synthesis routes and methods

Procedure details

A mixture of 1.0 g. (0.004 mole) of 7-benzoylindolin-2-one was added to 30 ml. of 3N sodium hydroxide and the basic solution was refluxed for 45 minutes under nitrogen. The mixture was filtered and the filtrate was neutralized with glacial acetic acid. The precipitate was filtered off, washed with water and dried. The material melted at 122° C. (dec.). The yield was 0.8 g. (72%).
Quantity
0.004 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Amfenac is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. [, , , ] These enzymes play a crucial role in the production of prostaglandins, which are inflammatory mediators involved in pain, inflammation, and other physiological processes. [, ] By inhibiting COX activity, this compound effectively reduces prostaglandin synthesis, thereby exerting its anti-inflammatory and analgesic effects. [, , , ]

A: The molecular formula of this compound is C15H13NO3. Its molecular weight is 255.27 g/mol. []

A: While the provided research papers do not contain specific spectroscopic data, they mention that analytical techniques like liquid chromatography tandem mass spectrometry (LC-MS/MS) are used for the quantification of this compound in biological samples. [, , ]

ANone: The provided research primarily focuses on the pharmacological and pharmacokinetic properties of this compound in the context of ophthalmic applications. Information regarding its material compatibility, stability under various conditions, catalytic properties, computational chemistry aspects, environmental impact, and other specific details outlined in points 3-28 is not covered within the provided research. Further investigation beyond these papers would be required to address these aspects.

A: this compound is primarily administered topically in the form of eye drops for ophthalmic conditions. [, , , , , ]

A: this compound, as the active metabolite of Nepafenac, readily penetrates the cornea and achieves therapeutic concentrations in various ocular tissues, including the aqueous humor, iris/ciliary body, and retina/choroid. [, , , , ]

A: Clinical trials have demonstrated the efficacy of this compound in reducing ocular inflammation and pain following cataract surgery. [, , , ] It effectively controls postoperative inflammation and pain, contributing to better patient outcomes. [, , , ]

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